N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethylamino phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the dimethylamino phenyl group. These intermediates are then coupled with the pyrrolidine ring through a series of reactions that may include amide bond formation, reductive amination, and other organic transformations. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amines. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and mechanisms of action.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling, metabolism, or other biological processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, dimethylamino phenyl compounds, and pyrrolidine-containing molecules. Examples include:
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)ethanol
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-26(2)18-8-5-16(6-9-18)19(27-11-3-4-12-27)14-24-22(28)23(29)25-17-7-10-20-21(13-17)31-15-30-20/h5-10,13,19H,3-4,11-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQGQUMIVMMIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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